Molecular Structure Differentiation: 54547-81-8 vs. Unsubstituted 9,10-Dihydrophenanthrene Core
The target compound's structure, featuring a 7-hexyl and a 2-octanone substitution on the 9,10-dihydrophenanthrene core, provides a distinct molecular geometry and electron distribution compared to the unsubstituted core. This specific substitution pattern is designed for applications requiring precise intermolecular interactions, such as in liquid crystal mixtures . The unsubstituted 9,10-dihydrophenanthrene (C14H12, MW 180.25 g/mol) is a rigid planar hydrocarbon, whereas the target compound (C28H38O, MW 390.61 g/mol) is a flexible, polar, and significantly larger molecule [1].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C28H38O, 390.61 g/mol |
| Comparator Or Baseline | 9,10-Dihydrophenanthrene (Unsubstituted Core), C14H12, 180.25 g/mol |
| Quantified Difference | Target compound has a molecular weight 2.17x greater and contains 14 more carbon atoms, 26 more hydrogen atoms, and 1 oxygen atom. |
| Conditions | Structural comparison based on chemical formulae and core scaffold. |
Why This Matters
The substantial difference in molecular weight, size, and functionalization dictates that this compound cannot be replaced by simpler, unsubstituted dihydrophenanthrene analogs in applications where specific alkyl chain length or ketone group placement is critical.
- [1] PubChem. (n.d.). 9,10-Dihydrophenanthrene. View Source
